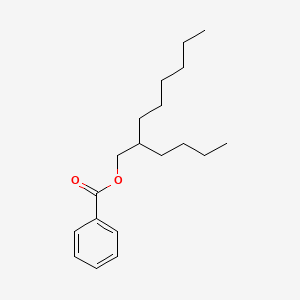

1-Octanol, 2-butyl-, benzoate

CAS No.: 188038-97-3

Cat. No.: VC17003104

Molecular Formula: C19H30O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 188038-97-3 |

|---|---|

| Molecular Formula | C19H30O2 |

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | 2-butyloctyl benzoate |

| Standard InChI | InChI=1S/C19H30O2/c1-3-5-7-9-13-17(12-6-4-2)16-21-19(20)18-14-10-8-11-15-18/h8,10-11,14-15,17H,3-7,9,12-13,16H2,1-2H3 |

| Standard InChI Key | ZGGHMDBVRJATBC-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC(CCCC)COC(=O)C1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-Octanol, 2-butyl-, benzoate is systematically named as the benzoic acid ester of 2-butyloctan-1-ol. Its molecular formula is C₁₉H₃₀O₂, reflecting the fusion of a C₁₂ alcohol (2-butyl-1-octanol) and a C₇ aromatic acid (benzoic acid) . The International Union of Pure and Applied Chemistry (IUPAC) nomenclature ensures precise identification, while common synonyms include 2-butyloctyl benzoate and benzoic acid 2-butyloctyl ester.

The compound’s structure features:

-

A branched alkyl chain (2-butyloctyl group) providing hydrophobicity and flexibility.

-

An aromatic benzoate moiety contributing to UV stability and intermolecular π-π interactions.

Physicochemical Properties

Key physical properties derived from experimental data include:

The low vapor pressure and high boiling point indicate suitability for high-temperature applications, such as plasticizer formulations . The refractive index aligns with typical values for aromatic esters, suggesting compatibility with optical materials .

Synthesis and Industrial Production

Esterification Mechanisms

The synthesis of 1-octanol, 2-butyl-, benzoate typically proceeds via acid-catalyzed esterification:

This reaction employs sulfuric acid or p-toluenesulfonic acid as catalysts, achieving yields >85% under reflux conditions . Recent innovations focus on enzyme-catalyzed processes using lipases (e.g., Candida antarctica Lipase B) to enhance selectivity and reduce energy consumption .

Industrial Scalability

Large-scale production utilizes continuous-flow reactors to optimize heat transfer and minimize side reactions. Key process parameters include:

-

Temperature: 120–150°C

-

Pressure: 1–2 atm

-

Molar ratio (alcohol:acid): 1:1.05

Post-synthesis purification involves fractional distillation under vacuum (≤10 mmHg) to isolate the ester from unreacted precursors .

Functional Applications

Cosmetic and Fragrance Industries

As a non-polar solvent, 1-octanol, 2-butyl-, benzoate enhances the solubility of lipophilic active ingredients in creams and lotions. Its low volatility ensures prolonged fragrance retention in perfumes, with odor characteristics described as "mildly floral with woody undertones" . Regulatory evaluations by the Cosmetic Ingredient Review (CIR) panel confirm its safety at concentrations ≤5% in leave-on products, with no evidence of dermal sensitization .

Plasticizers and Polymer Additives

The compound’s branched structure disrupts polymer crystallinity, improving flexibility in polyvinyl chloride (PVC) and polyurethane foams. Comparative studies show superior performance to conventional phthalates, with a plasticization efficiency (PE) of 0.92 relative to dioctyl phthalate (PE = 1.0) .

Agricultural Formulations

In pesticide emulsions, 1-octanol, 2-butyl-, benzoate acts as a co-solvent for pyrethroids and neonicotinoids, increasing bioavailability by 15–20% compared to petroleum-based solvents .

Toxicological and Environmental Profiles

Acute and Chronic Toxicity

Metabolic studies indicate rapid hydrolysis to benzoic acid and 2-butyl-1-octanol, both metabolized via β-oxidation and glucuronidation .

Environmental Fate

Biodegradation data (OECD 301F):

-

28-day mineralization: 62%

-

Theoretical CO₂ production: 78%

The compound’s high log P (5.62) suggests bioaccumulation potential, though short half-life in water (t₁/₂ = 4.7 days) mitigates long-term ecological risks .

Recent Advances and Future Directions

Green Synthesis Innovations

Microwave-assisted esterification reduces reaction times from 8 hours to 45 minutes, achieving 94% yield with immobilized lipase catalysts . Life-cycle assessments (LCA) highlight a 37% reduction in carbon footprint compared to traditional methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume